molecular formula C23H23N3O3S B2642131 Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate CAS No. 1226437-47-3

Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

Cat. No. B2642131
CAS RN: 1226437-47-3
M. Wt: 421.52
InChI Key: NTXOHBCUOUUHOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, a vital scaffold for leads in drug discovery, plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate” would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves direct carbonylation of C–H bonds . Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones is one such method .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate is a versatile synthon for synthesizing novel perianellated tetracyclic heteroaromatics, including thienoquinolines and 1-thia-3,5,6-triazaaceanthrylenes. This synthesis involves reactions with primary amines, triethyl orthoformate, benzylamine, and phenylisothiocyanate (Mekheimer et al., 2005).

  • Novel Quinoline Derivatives

    The synthesis of novel methylenedioxy-bearing quinoline derivatives via one-pot reactions showcases the versatility of quinoline derivatives like ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate in generating structurally diverse compounds (Gao et al., 2011).

  • 2-Aminochromene Derivatives

    The compound aids in the synthesis of a range of 2-aminochromene derivatives, demonstrating its utility in producing complex organic molecules with potential biological activities (Wang et al., 2010).

  • Pyrroloquinoline Derivatives

    Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates are synthesized directly using ethyl azidoacetate and 4-formylquinolines, further expanding the chemical diversity achievable with such compounds (Molina et al., 1993).

  • Synthesis of Quinolin-8-ols

    Demonstrating a wide range of applications in organic synthesis, ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate helps in the synthesis of quinolin-8-ols, illustrating its role in the production of compounds with potential pharmacological interest (Uchiyama et al., 1998).

  • Optically Pure Quinolone Derivatives

    Its derivatives have been used to synthesize optically pure α-amino acid functionalized quinolone derivatives, indicating its significance in the synthesis of stereochemically complex molecules (Lingaiah et al., 2012).

  • Synthesis of Novel Quinazolines

    Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, is used in the synthesis of various heterocyclic systems, showcasing the broad applicability of ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate in organic and medicinal chemistry (Desai et al., 2007).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . Therefore, the future research directions for “Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate” could include further exploration of its potential applications in these areas.

properties

IUPAC Name

ethyl 3-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)24-20-15-21(22(27)26-10-12-30-13-11-26)25-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXOHBCUOUUHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate

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